6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide

soluble guanylate cyclase (sGC) nicotinamide derivatives structure-activity relationship (SAR)

Unlike generic nicotinamide analogs, this compound features a structurally distinct 4-diethylamino-2-methylphenyl amide motif and a tert-butoxyethoxy side chain, enabling targeted investigation of sGC binding, cellular activity, and the in situ tert-butyl-cleavage prodrug hypothesis. Systematic comparative studies against N-benzyl and N-quinolinyl analogs are essential for assay validation. Procure this research tool to benchmark against riociguat and BAY 41-8543 in cell-based sGC assays.

Molecular Formula C23H33N3O3
Molecular Weight 399.535
CAS No. 2034390-86-6
Cat. No. B2354556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide
CAS2034390-86-6
Molecular FormulaC23H33N3O3
Molecular Weight399.535
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C)C
InChIInChI=1S/C23H33N3O3/c1-7-26(8-2)19-10-11-20(17(3)15-19)25-22(27)18-9-12-21(24-16-18)28-13-14-29-23(4,5)6/h9-12,15-16H,7-8,13-14H2,1-6H3,(H,25,27)
InChIKeyLVTIIRXITOEWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide (CAS 2034390-86-6): A Nicotinamide Derivative for sGC-Related Research


6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide (CAS 2034390-86-6) is a synthetic nicotinamide derivative characterized by a tert-butoxyethoxy side chain at the 6-position of the pyridine ring and a 4-diethylamino-2-methylphenyl substituent on the amide nitrogen. The compound belongs to a class of small molecules that have been investigated as soluble guanylate cyclase (sGC) modulators, a target relevant to cardiovascular and fibrotic diseases [1]. Its molecular formula is C23H34N3O3 (MW 400.49).

Why 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide Cannot Be Freely Substituted with In-Class Analogs


Nicotinamide-based sGC modulators exhibit steep structure-activity relationships (SAR) where small changes to the 6-alkoxy linker length, tert-butyl protection, or N-aryl substitution pattern can dramatically alter target engagement, cellular potency, and selectivity [1]. Without direct comparative data in identical assay systems, assuming functional equivalence between this compound and other nicotinamide derivatives (e.g., N-benzyl or N-quinolinyl analogs) is scientifically unjustified and poses a procurement risk.

Quantitative Differentiation Evidence for 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide


Structural Differentiation from N-(quinolin-6-yl) and N-(4-methoxybenzyl) Analogs in sGC Modulation Patents

The target compound is explicitly claimed as a representative example in a patent family describing nicotinamide derivatives as sGC stimulators [1]. Its unique combination of a 6-(2-(tert-butoxy)ethoxy) chain and an N-(4-diethylamino-2-methylphenyl) amide is not found in closely related disclosed analogs such as N-(quinolin-6-yl) or N-(4-methoxybenzyl) variants. No head-to-head potency or selectivity data for these specific analogs could be identified in allowed public sources.

soluble guanylate cyclase (sGC) nicotinamide derivatives structure-activity relationship (SAR)

Putative Pharmacokinetic Differentiation via tert-Butyl Protection of the Terminal Alcohol

The tert-butoxy group in the 6-position side chain is a common prodrug or protecting group strategy used to modulate metabolic stability and oral bioavailability of drug candidates [1]. The target compound incorporates this feature, whereas many publicly disclosed analogs (e.g., free alcohol or methoxy variants) lack this bulky, lipophilic group. No direct comparative PK data for the target compound versus free alcohol analogs was found in allowed sources.

prodrug strategy metabolic stability tert-butyl protecting group

Limited Public Bioactivity Data Necessitates Empirical Validation

A comprehensive search of BindingDB, ChEMBL, and PubMed for the CAS number 2034390-86-6 yielded no peer-reviewed bioactivity data from non-excluded sources. The BindingDB entry BDBM50627707, which appears in search results for this compound, corresponds to a structurally unrelated molecule (SMILES mismatch). Therefore, any claims of NNMT inhibition, sGC stimulation, or other pharmacological activity remain unverified in the public domain. Procurement decisions must be preceded by in-house validation against selected comparators.

bioactivity procurement risk empirical validation

Recommended Research Scenarios for 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide


sGC Mechanism-of-Action Studies in Pulmonary Hypertension Models

Given the patent context of sGC stimulation [1], the compound can serve as a tool to probe sGC-dependent signaling in cell-based assays, provided appropriate positive controls (e.g., riociguat or BAY 41-8543) and N-substituted nicotinamide analogs are used for comparative benchmarking.

Structure-Activity Relationship (SAR) Exploration Around the N-Aryl Substituent

The 4-diethylamino-2-methylphenyl amide motif is structurally distinct from the more common N-benzyl or N-phenyl nicotinamide scaffolds. Systematic comparison with N-(quinolin-6-yl) and N-(4-methoxybenzyl) analogs (disclosed in the same patent family [1]) can elucidate the contribution of the diethylamino group to target binding and cellular activity.

Pharmacokinetic Assessment of tert-Butyl Prodrug Strategy

The tert-butoxyethoxy side chain enables investigation of whether in situ tert-butyl cleavage occurs and how it affects metabolic stability and tissue distribution. Comparative pharmacokinetic studies against the corresponding free alcohol derivative are essential to validate this prodrug hypothesis.

Quote Request

Request a Quote for 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.